molecular formula C15H21N5O4 B141774 利巴韦林 CAS No. 7724-76-7

利巴韦林

货号 B141774
CAS 编号: 7724-76-7
分子量: 335.36 g/mol
InChI 键: USVMJSALORZVDV-SDBHATRESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Riboprine is an innovative and revolutionary technology that has been developed to enable researchers to study and manipulate gene expression, protein production, and other biochemical and physiological processes in living cells. This technology has the potential to revolutionize the way in which we study and understand the inner workings of cells and organisms, as well as to provide new insights into the development of diseases and treatments.

科学研究应用

Antiviral Applications Against COVID-19

Riboprine has shown promising results as an antiviral agent, particularly against the SARS-CoV-2 virus. Studies have indicated that Riboprine can effectively inhibit the replication of the virus, including the Omicron-B.1.1.529/BA.2 subvariant . It targets the RNA-dependent RNA polymerase (RdRp) and 3′-to-5′ exoribonuclease (ExoN), which are crucial for viral replication . The compound’s potent inhibitory action has been demonstrated through in vitro anti-RdRp and anti-SARS-CoV-2 assays, showcasing its potential as a lead compound in COVID-19 treatment .

Dual-Action Inhibition Mechanism

Riboprine’s mechanism of action is particularly notable for its dual inhibitory effect. It simultaneously targets two conserved SARS-CoV-2 enzymes, RdRp and ExoN, making it a robust candidate for stopping viral multiplication . This dual-action approach is a significant advantage, as it may reduce the likelihood of resistance development by the virus.

Pharmacophoric Features

The pharmacophoric features of Riboprine make it an ideal candidate for further drug development. Its molecular structure allows it to serve as a dual-action inhibitor of SARS-CoV-2 replication and proofreading processes . This suggests that Riboprine could be developed into a medication that not only treats the infection but also minimizes the emergence of new viral strains.

Potential for Repurposing

Riboprine’s efficacy against SARS-CoV-2 suggests that it could be repurposed for use against other viral infections. The compound’s ability to inhibit crucial viral enzymes could be explored in the context of other RNA viruses, potentially broadening its therapeutic applications .

In Silico and In Vitro Validation

The effectiveness of Riboprine has been validated through comprehensive in silico and in vitro preclinical research studies. These studies have provided a strong foundation for the compound’s potential use in clinical settings, with in vitro assays confirming the in silico predictions .

Comparative Efficacy

In comparative studies, Riboprine has outperformed existing antiviral drugs like remdesivir and molnupiravir in inhibiting SARS-CoV-2 replication. This highlights Riboprine’s superior efficacy and positions it as a strong candidate for inclusion in antiviral treatment regimens .

Metabolic Phosphorylated Forms

The triphosphate esters of Riboprine, identified as the major metabolic phosphorylated forms in vivo, are expected to be as efficient and potent as the administered original basic forms or even more so. This indicates that Riboprine’s active metabolites could play a significant role in its antiviral activity .

Synergistic Inhibitory Activities

Riboprine’s inhibitory effects against SARS-CoV-2 replication may be attributed to its triple synergistic inhibitory activities. This multifaceted approach to inhibition could make Riboprine a versatile tool in the fight against COVID-19 and other viral diseases .

Each of these applications demonstrates the versatility and potential of Riboprine in scientific research and therapeutic contexts. The compound’s unique properties and mechanisms of action make it a valuable subject for further study and development in the field of antiviral drug research. <|\end|> OP: ### Comprehensive Analysis of Riboprine’s Scientific Research Applications

Antiviral Agent Against SARS-CoV-2: Riboprine has been identified as a potent antiviral agent, particularly effective against the SARS-CoV-2 virus, including its Omicron-B.1.1.529/BA.2 subvariant. It has shown the ability to inhibit the replication of the virus by targeting the RNA-dependent RNA polymerase (RdRp) and 3′-to-5′ exoribonuclease (ExoN), which are essential enzymes for viral replication .

Dual-Action Inhibitory Effect: The compound exhibits a dual-action mechanism by simultaneously targeting both RdRp and ExoN. This dual inhibition is a strategic advantage, potentially reducing the likelihood of viral resistance development .

Pharmacophoric Characteristics: Riboprine’s pharmacophoric features render it a promising candidate for drug development. Its molecular structure allows it to act as a dual-action inhibitor, affecting both the replication and proofreading processes of SARS-CoV-2 .

Repurposing Potential: Given its efficacy against SARS-CoV-2, Riboprine has potential for repurposing as a treatment for other RNA virus infections, expanding its therapeutic applications beyond COVID-19 .

In Silico and In Vitro Validation: The antiviral capabilities of Riboprine have been supported by in silico predictions and validated through in vitro preclinical research studies, laying the groundwork for potential clinical use .

Comparative Effectiveness: Riboprine has demonstrated superior efficacy in inhibiting SARS-CoV-2 replication when compared to existing antiviral medications like remdesivir and molnupiravir, suggesting its potential as a more effective treatment option .

Metabolic Phosphorylated Forms: The in vivo metabolic phosphorylated forms of Riboprine, specifically the triphosphate esters, are anticipated to be as potent as the original compound, if not more, indicating the significance of its active metabolites in antiviral activity .

Synergistic Inhibitory Activities: The compound’s inhibitory effects against SARS-CoV-2 may be attributed to its triple synergistic inhibitory activities, offering a multifaceted approach to combating viral diseases .

属性

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O4/c1-8(2)3-4-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(5-21)24-15/h3,6-7,9,11-12,15,21-23H,4-5H2,1-2H3,(H,16,17,18)/t9-,11-,12-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVMJSALORZVDV-SDBHATRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1057828
Record name Riboprine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1057828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Riboprine

CAS RN

7724-76-7
Record name Isopentenyladenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7724-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Riboprine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007724767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Riboprine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11933
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Riboprine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1057828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Riboprine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.884
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RIBOPRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EU82FAZ5J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Riboprine
Reactant of Route 2
Reactant of Route 2
Riboprine
Reactant of Route 3
Reactant of Route 3
Riboprine
Reactant of Route 4
Riboprine
Reactant of Route 5
Riboprine
Reactant of Route 6
Riboprine

Q & A

Q1: What makes Riboprine a potential candidate for treating COVID-19?

A1: Riboprine has shown promising results as a potential antiviral agent against SARS-CoV-2, the virus responsible for COVID-19. It appears to act as a dual-action inhibitor, targeting two crucial viral enzymes: RNA-dependent RNA polymerase (RdRp) and 3′-to-5′ exoribonuclease (ExoN) [, ]. These enzymes are essential for viral replication and proofreading, respectively. By inhibiting both, Riboprine could effectively halt the virus's ability to multiply and potentially reduce the severity of COVID-19 infections.

Q2: How does Riboprine interact with its target enzymes, RdRp and ExoN?

A2: While the exact mechanism is still under investigation, computational studies suggest that Riboprine binds strongly to the key catalytic pockets within the active sites of both RdRp and ExoN [, ]. This binding likely interferes with the enzymes' ability to interact with RNA nucleotides, disrupting the viral replication and proofreading processes.

Q3: Has Riboprine demonstrated efficacy against different SARS-CoV-2 variants?

A3: Research indicates that Riboprine exhibits potent antiviral activity against the Omicron variant of SARS-CoV-2, including the B.1.1.529.4 lineage []. Notably, its in vitro efficacy against this variant surpasses that of Remdesivir and Molnupiravir, two currently used antiviral drugs for COVID-19 treatment []. This suggests that Riboprine could potentially be effective against various emerging SARS-CoV-2 variants.

Q4: What are the next steps in the research and development of Riboprine as a potential COVID-19 treatment?

A4: While the in vitro studies are encouraging, further preclinical and clinical evaluations are crucial to fully assess the safety and efficacy of Riboprine in living organisms []. This includes investigating its pharmacokinetic properties (absorption, distribution, metabolism, and excretion), determining optimal dosages, and evaluating potential side effects and long-term impacts.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。